molecular formula C18H20N4O2 B6694136 N-[1-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethyl]-6-methoxypyridin-3-amine

N-[1-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethyl]-6-methoxypyridin-3-amine

Cat. No.: B6694136
M. Wt: 324.4 g/mol
InChI Key: AFVXCYFMCDYORH-UHFFFAOYSA-N
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Description

N-[1-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethyl]-6-methoxypyridin-3-amine: is a complex organic compound that features a unique structure combining a pyridine ring, an oxadiazole ring, and a dimethylphenyl group

Properties

IUPAC Name

N-[1-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethyl]-6-methoxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-11-5-6-14(9-12(11)2)18-22-21-17(24-18)13(3)20-15-7-8-16(23-4)19-10-15/h5-10,13,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVXCYFMCDYORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)C(C)NC3=CN=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethyl]-6-methoxypyridin-3-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Final Coupling: The final step involves coupling the oxadiazole and pyridine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyridine ring, forming a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the dimethylphenyl group, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for use in the development of organic semiconductors and other advanced materials.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological imaging due to its potential luminescent properties.

Industry:

    Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The exact mechanism of action of N-[1-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethyl]-6-methoxypyridin-3-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

    N-[1-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]ethyl]-6-methoxypyridin-3-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-[1-[5-(3,4-dimethylphenyl)-1,3,4-triazol-2-yl]ethyl]-6-methoxypyridin-3-amine: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness: The presence of the oxadiazole ring in N-[1-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethyl]-6-methoxypyridin-3-amine imparts unique electronic properties, making it distinct from its thiadiazole and triazole analogs

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